2-Chloro-4-ethoxy-1-nitrobenzene
Description
Significance of Nitroaromatic Compounds as Synthetic Intermediates and Precursors in Chemical Sciences
Nitroaromatic compounds are foundational materials in chemical synthesis, serving as versatile intermediates for a vast array of more complex molecules. numberanalytics.comnumberanalytics.comnih.gov Their utility stems from the reactivity of the nitro group itself, which can be readily transformed into other functional groups, most notably amines via reduction. numberanalytics.comwikipedia.org The resulting aromatic amines are crucial precursors for the synthesis of dyes, pharmaceuticals, and polymers. numberanalytics.comnumberanalytics.comnih.gov
The presence of the nitro group also activates the aromatic ring for certain types of reactions, making these compounds valuable starting points for constructing highly functionalized aromatic systems. wikipedia.org Consequently, nitroaromatics are indispensable in the production of a wide range of commercial products, including agrochemicals, pigments, and materials for the electronics industry. nih.govnih.gov For instance, halogenated nitrobenzenes are used as starting materials for pesticides, analgesics, and antipsychotic drugs. nih.gov
Overview of Electron-Withdrawing Group Effects in Aromatic Systems Relevant to 2-Chloro-4-ethoxy-1-nitrobenzene
The chemical behavior of this compound is dictated by the electronic effects of its substituents: the nitro group, the chlorine atom, and the ethoxy group.
Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. numberanalytics.comucalgary.calibretexts.org Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. numberanalytics.comlibretexts.org Through resonance, the nitro group delocalizes pi-electrons from the ring, creating a partial positive charge, particularly at the ortho and para positions. ucalgary.calasalle.edu This strong deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) but significantly facilitates nucleophilic aromatic substitution (SNAr), especially when the nitro group is ortho or para to a leaving group. wikipedia.orgnumberanalytics.comwikipedia.org
Ethoxy Group (-OC2H5): The ethoxy group is an electron-donating group (EDG). The oxygen atom donates electron density to the aromatic ring through a strong resonance effect, which outweighs its inductive electron-withdrawing effect. lasalle.eduwikipedia.org This increases the electron density of the ring, particularly at the ortho and para positions, making it more reactive towards electrophilic attack.
In this compound, these effects combine to create a unique reactivity pattern. The powerful electron-withdrawing nitro group dominates, making the ring electron-deficient. The chlorine atom further withdraws electron density inductively. The ethoxy group, positioned para to the nitro group, donates electrons through resonance, which can influence the regioselectivity of certain reactions.
Contextualization of this compound within Current Research Paradigms
Substituted nitroaromatic compounds like this compound are not typically end products themselves but are crucial building blocks in multi-step synthetic sequences. Research focuses on their use as intermediates for creating more complex and often biologically active molecules. nih.govmdpi.com For example, related chloronitrobenzene derivatives serve as precursors for pharmaceuticals, herbicides, and fungicides. nih.govnih.gov The specific arrangement of chloro, ethoxy, and nitro groups on the benzene (B151609) ring provides a pre-functionalized scaffold that chemists can strategically modify. The presence of a halogen, such as chlorine, offers a site for nucleophilic substitution reactions, which are facilitated by the para-nitro group. chegg.comstackexchange.com Research in this area often involves developing efficient synthetic routes to these intermediates and exploring their subsequent transformations into target molecules with desired properties, such as organic semiconductors or conjugated polymers. researchgate.net
Scope and Academic Research Focus on this compound
The academic research focus on this compound centers on its synthesis and its properties as a chemical intermediate.
Properties: The physical and chemical properties of this compound are essential for its application in synthesis.
| Property | Value |
| Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.61 g/mol |
| CAS Number | 5493-71-0 |
| Appearance | Pale yellow crystalline solid (typical) |
| PSA (Polar Surface Area) | 55.05 Ų |
| LogP | 3.17 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Data sourced from LookChem. lookchem.com |
Synthesis: The synthesis of this compound has been reported through various methods. A common approach involves the nucleophilic aromatic substitution of a more readily available dichloronitrobenzene. For instance, the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide results in the formation of this compound, where the ethoxide ion displaces the chlorine atom at the 2-position. chegg.com Another documented synthesis route starts from 2,4-dichloronitrobenzene (B57281) and sodium ethoxide. chemicalbook.com These synthetic strategies leverage the activation provided by the nitro group to facilitate the substitution of a chloro substituent.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethoxy-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOTGSVVMQOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301859 | |
| Record name | 2-Chloro-4-ethoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-55-9 | |
| Record name | 2-Chloro-4-ethoxy-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-ethoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro 4 Ethoxy 1 Nitrobenzene and Its Analogues
Regioselective Nitration Approaches in Ethoxy- and Chloro-Substituted Benzene (B151609) Systems
The introduction of a nitro group onto an aromatic ring already bearing ethoxy and chloro substituents is a critical step in the synthesis of 2-Chloro-4-ethoxy-1-nitrobenzene. The directing effects of these existing groups play a crucial role in determining the position of nitration.
Investigation of Reaction Conditions and Reagent Systems for Selective Nitration
The regioselectivity of nitration is highly dependent on the reaction conditions and the choice of nitrating agent. Traditional methods often employ a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, to enhance selectivity and yield, alternative reagents and conditions have been explored. For instance, the use of zeolite catalysts in combination with liquid nitrogen dioxide and gaseous oxygen has been shown to lead to high yields and significant para-selectivity in the nitration of halogenobenzenes. researchgate.net
Another approach involves the use of super-acidic metal oxides as catalysts. In the nitration of chlorobenzene (B131634), certain metal oxides have demonstrated the ability to enhance para-selectivity. lukasiewicz.gov.pl For example, nitration of chlorobenzene using nitric acid in the presence of specific solid catalysts has been shown to yield varying isomer ratios depending on the catalyst used. lukasiewicz.gov.pl The development of continuous nitration processes using nitric acid has also been investigated, offering potential for improved control and safety. researchgate.net
Furthermore, specialized nitrating systems like tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) have been employed to achieve high regioselectivity in complex aromatic systems. nih.gov The choice of solvent can also influence the reaction, with a decrease in activity observed in solvents of increasing nucleophilicity. scirp.org
| Starting Material | Nitrating Agent/Catalyst | Key Findings | Reference |
| Halogenobenzenes | Nitrogen dioxide-oxygen-zeolite system | High yields and significant para-selectivity. | researchgate.net |
| Chlorobenzene | Nitric acid / Super-acidic metal oxides | Enhanced para-selectivity, with ortho-para isomer ratios influenced by the specific catalyst. | lukasiewicz.gov.pl |
| Benzocycloheptapyridine Tricyclic Systems | Tetrabutylammonium nitrate-trifluoroacetic anhydride (TBAN-TFAA) | Exclusive nitration at a specific position, demonstrating high regioselectivity. | nih.gov |
| Aromatic Compounds | Group V and VI metal salts (ultrasonically assisted) | Smooth nitration with high regioselectivity. | scirp.org |
Mechanistic Insights into Electrophilic Aromatic Nitration Directivity
Electrophilic aromatic nitration is a well-studied class of organic reactions, yet its mechanism continues to be a subject of investigation. researchgate.net The regioselectivity is governed by the electronic properties of the substituents already present on the benzene ring. Both the ethoxy and chloro groups are ortho-, para-directors in electrophilic aromatic substitution. nih.govlibretexts.org However, the ethoxy group is an activating group, while the chloro group is a deactivating group. nih.gov
Theoretical calculations and gas-phase mass spectrometric studies have proposed a model for regioselectivity based on a single-electron transfer (SET) mechanism, which exists on a continuum with the polar (Ingold-Hughes) mechanism. nih.govresearchgate.net The predominant mechanism is influenced by the ability of the aromatic compound to transfer an electron to the nitronium ion (NO2+). nih.gov For substituted aromatics with ortho/para directing groups, the SET mechanism is often favored. researchgate.net
The stability of the intermediate arenium ion (or σ-complex) is a key factor in determining the position of substitution. libretexts.org For ortho- and para-substitution, the positive charge of the arenium ion can be delocalized onto the substituent, leading to a more stabilized intermediate and a faster reaction rate. libretexts.org In contrast, meta-substitution does not allow for this resonance stabilization. libretexts.org Computational studies using density functional theory (DFT) have been employed to elucidate the potential energy surfaces of nitration reactions, identifying key intermediates and transition states. researchgate.netnih.gov These studies have highlighted the importance of considering solvent effects for accurate predictions of positional selectivity. researchgate.netnih.gov
Nucleophilic Aromatic Substitution (SNAr) Strategies for Ethoxy Group Introduction
The introduction of an ethoxy group onto a chloro- and nitro-substituted benzene ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, in this case, the chloride ion, by a nucleophile, the ethoxide ion. wikipedia.org
Optimization of Alkoxylation Reactions with Ethoxide Reagents
The efficiency of the SNAr reaction for introducing an ethoxy group is influenced by several factors, including the choice of solvent, temperature, and the nature of the base used to generate the ethoxide ion. Alkoxylation reactions are industrially significant, particularly in the production of surfactants. frontiersin.org These reactions are often carried out in semi-batch reactors due to their high reactivity and exothermicity. frontiersin.orgcetjournal.it
Optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions. For instance, in palladium-catalyzed C(sp³)-H oxygenation, the addition of acids like acetic acid or trifluoroacetic acid can significantly improve the yield of the alkoxylation product. researchgate.net Continuous flow reactors are also being explored as a means to improve the productivity and safety of alkoxylation processes. frontiersin.org
Influence of Leaving Group and Electronic Activation on SNAr Efficiency
The success of an SNAr reaction is highly dependent on the nature of the leaving group and the electronic activation of the aromatic ring. numberanalytics.comnumberanalytics.com The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the leaving group is essential for activating the ring towards nucleophilic attack. wikipedia.orgnumberanalytics.comnumberanalytics.compressbooks.pubmasterorganicchemistry.combyjus.com These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. wikipedia.orgnumberanalytics.comnumberanalytics.commasterorganicchemistry.com
The ability of the leaving group to depart is another critical factor. numberanalytics.com While halogens are good leaving groups, their reactivity in SNAr reactions does not always follow the trend of bond strength. In many cases, the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. mdpi.comimperial.ac.uk Theoretical studies have shown that for some SNAr reactions, the formation of the σ-adduct can be the rate-limiting step. mdpi.com The nature of the leaving group can influence whether the intermediate is a stable species or a transition state. mdpi.com
| Factor | Influence on SNAr Efficiency | Details | Reference |
| Electron-Withdrawing Groups (EWGs) | Essential for activation | EWGs like -NO₂ stabilize the negative charge on the Meisenheimer complex, facilitating the reaction. The effect is strongest when the EWG is ortho or para to the leaving group. | wikipedia.orgnumberanalytics.comnumberanalytics.compressbooks.pubmasterorganicchemistry.combyjus.com |
| Leaving Group Ability | Influences reaction rate | Good leaving groups like halides (Cl, Br, I) facilitate the reaction. The departure of the leaving group can be the rate-determining step in some cases. | numberanalytics.commdpi.com |
| Nucleophile Strength | Determines reactivity | Strong nucleophiles like alkoxides (RO⁻) react efficiently with the activated aromatic ring. | numberanalytics.com |
| Solvent | Can affect reaction rate and outcome | The choice of solvent can influence the solubility of reagents and the stability of intermediates. | researchgate.net |
Halogenation Techniques for Chloro-Substituent Incorporation
The introduction of a chloro substituent onto an ethoxy-nitrobenzene system can be achieved through electrophilic halogenation. The directing effects of the existing ethoxy and nitro groups will determine the position of chlorination. The ethoxy group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. Therefore, the position of chlorination will be directed primarily by the powerful activating effect of the ethoxy group to the positions ortho and para to it.
Various reagents and methods can be employed for chlorination. Traditional methods may involve the use of chlorine gas with a Lewis acid catalyst. However, for greater control and selectivity, alternative chlorinating agents are often preferred.
Exploration of Chlorination Methods and Their Regioselectivity
The introduction of a chlorine atom onto an aromatic ring, particularly in a specific position, is a critical step in the synthesis of this compound. The regioselectivity of chlorination is significantly influenced by the directing effects of the substituents already present on the benzene ring, in this case, the nitro and ethoxy groups. The nitro group is a meta-director and deactivating, while the ethoxy group is an ortho-, para-director and activating.
A common precursor for the synthesis of this compound is 1,2-dichloro-4-nitrobenzene. When heated with sodium ethoxide, a nucleophilic aromatic substitution occurs, where the ethoxide ion preferentially displaces the chlorine atom at the 1-position, yielding the desired product. chegg.com This regioselectivity is driven by the strong electron-withdrawing nature of the nitro group, which activates the para-position to the nitro group for nucleophilic attack.
Another approach involves the direct chlorination of 4-ethoxynitrobenzene. The conditions for this electrophilic aromatic substitution must be carefully controlled to achieve the desired 2-chloro isomer. The ethoxy group directs the incoming electrophile (chlorine) to the ortho and para positions. Since the para position is already occupied by the nitro group, chlorination occurs at one of the ortho positions.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency of existing reactions.
Transition metal catalysis has revolutionized the functionalization of aromatic C-H bonds, providing powerful tools for creating complex molecules. rsc.org While direct C-H chlorination of 4-ethoxynitrobenzene can be challenging, transition metal-catalyzed cross-coupling reactions offer alternative routes. For instance, a suitably functionalized nitrobenzene (B124822) derivative could be coupled with a chlorine source using a palladium or copper catalyst.
The use of transition metals in the functionalization of nitroarenes is an active area of research. acs.org Although the strong electron-withdrawing nitro group can sometimes deactivate catalysts, successful methods have been developed. acs.orgnih.gov For example, palladium-catalyzed reactions have been used for the synthesis of diaryl ethers from nitroarenes. acs.org This suggests the potential for developing similar catalytic systems for the chlorination of nitroaromatic compounds.
Table 1: Transition Metal Catalysts in Aromatic Functionalization
| Catalyst System | Reaction Type | Substrate Scope | Key Advantages |
| Pd/phosphine ligands | Cross-coupling | Aryl halides, boronic acids | High efficiency and selectivity |
| Cu/diamine ligands | Ullmann condensation | Aryl halides, alcohols/amines | Cost-effective, good for C-O and C-N bond formation |
| Rh/phosphine ligands | C-H activation | Arenes, alkenes | Direct functionalization of unactivated C-H bonds |
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.govmsu.edu These principles are increasingly being applied to the synthesis of fine chemicals like this compound. nih.gov Key aspects include the use of catalysts to minimize waste, designing for energy efficiency, and using safer solvents. epa.govmsu.edu
Microwave-assisted organic synthesis (MAOS) is a prime example of a green chemistry technique. rsc.org By using microwave irradiation, reaction times can be dramatically reduced, often leading to higher yields and purities compared to conventional heating methods. uzh.chresearchgate.net This is due to the efficient and direct heating of the reaction mixture. The reduction of aromatic nitro compounds, a related transformation, has been shown to be significantly accelerated under microwave irradiation. uzh.chresearchgate.net The application of MAOS to the synthesis of this compound could offer similar benefits, reducing energy consumption and potentially allowing for the use of less hazardous solvents.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Yield | Often lower | Often higher |
| Side Reactions | More prevalent | Reduced |
| Solvent Use | Often requires high-boiling, hazardous solvents | Can often use greener solvents or be performed solvent-free |
Multicomponent Reactions and Cascade Processes for this compound Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. researchgate.netnih.gov This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.net While a direct MCR for this compound itself may not be straightforward, the principles can be applied to construct more complex molecules derived from this scaffold.
For instance, a multicomponent reaction could be designed where a derivative of this compound is one of the starting materials. This would allow for the rapid generation of a library of diverse compounds with potential applications in materials science or medicinal chemistry. acs.org Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be employed to build complex molecular architectures from simpler precursors related to this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Ethoxy 1 Nitrobenzene
Mechanistic Studies of Nucleophilic Aromatic Substitution at the Chloro Position
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-Chloro-4-ethoxy-1-nitrobenzene, targeting the displacement of the chloro substituent. This reactivity is profoundly influenced by the electronic properties of the substituents on the aromatic ring. The process is not a single-step displacement but proceeds via a distinct, stabilized intermediate. rsc.orgmsu.edu
The accepted mechanism for nucleophilic aromatic substitution on this activated aryl halide is a two-step addition-elimination process. rsc.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This initial, often rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. nih.govlibretexts.org
The formation of this intermediate is characteristic of SNAr reactions on electron-poor aromatic rings. nih.gov For this compound, the attack of a nucleophile (e.g., an alkoxide or amine) at C-1 leads to a cyclohexadienyl anion intermediate where the negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group. This delocalization provides significant stabilization for the complex.
The rate and regioselectivity of SNAr reactions on substituted benzenes are dictated by the electronic nature and position of the substituents. For this compound, the nitro and ethoxy groups exert opposing, yet well-defined, influences.
Conversely, the ethoxy group (–OC₂H₅) is an electron-donating group by resonance. Electron-donating groups generally deactivate aromatic rings towards nucleophilic substitution. However, in this specific molecule, the powerful activating effect of the para-nitro group overwhelmingly dominates, rendering the ring susceptible to nucleophilic attack despite the presence of the ethoxy group.
Regioselectivity is also clearly defined. Nucleophilic attack occurs almost exclusively at the carbon attached to the chlorine (C-1) rather than the carbon attached to the ethoxy group (C-2). This is because only substitution at C-1 allows the negative charge of the Meisenheimer complex to be delocalized onto the strongly stabilizing nitro group. echemi.comstackexchange.com An attack at C-2 would not permit such resonance stabilization, making that pathway energetically unfavorable.
Reduction Chemistry of the Nitro Group in this compound
The nitro group of this compound is readily reducible to an amino group, providing a synthetic route to the corresponding aniline (B41778) derivative, 4-chloro-2-ethoxyaniline. This transformation is a cornerstone in the synthesis of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com The primary challenge in this reduction is achieving chemoselectivity, specifically reducing the nitro group while preserving the chloro-substituent, as dehalogenation is a common side reaction. researchgate.net
A variety of methods can be employed to reduce the aromatic nitro group, each with its own advantages regarding yield, selectivity, and reaction conditions. organic-chemistry.orgwikipedia.org
Catalytic Hydrogenation: This is a widely used industrial method.
Palladium on Carbon (Pd/C): Effective for nitro group reduction, though it can sometimes promote dehalogenation, especially under harsh conditions. gychbjb.com
Platinum(IV) Oxide (PtO₂): A potent hydrogenation catalyst. wikipedia.org
Raney Nickel: Another common catalyst for this transformation. wikipedia.org
Chemical Reduction: These methods offer alternatives to high-pressure hydrogenation.
Metals in Acid: The classic Béchamp reduction using iron filings in acidic medium (like acetic or hydrochloric acid) is a cost-effective and often highly selective method for converting nitroarenes to anilines. wikipedia.org Tin (Sn) or Zinc (Zn) in hydrochloric acid are also effective. scispace.com
Sodium Hydrosulfite (Na₂S₂O₄): A mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functionalities. wikipedia.org
Sodium Borohydride (NaBH₄) with Catalysts: While NaBH₄ alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by transition metal catalysts like Ni(PPh₃)₄, allowing for the reduction to proceed. jsynthchem.com
Table 1: Selected Reduction Methodologies for Aromatic Nitro Groups
| Reducing System | Typical Conditions | Selectivity Notes |
|---|---|---|
| Catalytic Hydrogenation | ||
| H₂, Pd/C | Ethanol/Methanol, RT-120°C, 1-10 atm | High activity; risk of dehalogenation. gychbjb.com |
| H₂, Raney Ni | Methanol, RT | Effective, may require careful control. wikipedia.org |
| H₂, PtO₂ | Various solvents | Strong catalyst, high efficiency. wikipedia.org |
| Chemical Reduction | ||
| Fe, HCl/CH₃COOH | Aqueous/Alcoholic solvent, Heat | High selectivity, cost-effective. |
| Sn, HCl | Aqueous/Alcoholic solvent | Classic method, effective. scispace.com |
| Sodium Hydrosulfite | Aqueous/Biphasic system | Mild and selective. wikipedia.org |
| NaBH₄ / Catalyst | Ethanol, Room Temperature | Requires a catalyst like Ni(PPh₃)₄ to be effective. jsynthchem.com |
The reduction of a nitro group (–NO₂) to an amine (–NH₂) is a six-electron process that proceeds through several intermediate species. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group (–NO), followed by further reduction to a hydroxylamine (B1172632) (–NHOH). The final step is the reduction of the hydroxylamine to the amine.
R-NO₂ → R-NO → R-NHOH → R-NH₂
During catalytic hydrogenation, the accumulation of the arylhydroxylamine intermediate can sometimes occur. google.com This can lead to the formation of undesired side products like azo or azoxy compounds through condensation reactions. Studies have shown that the addition of catalytic amounts of certain compounds, such as those containing vanadium, can prevent the buildup of hydroxylamines and accelerate the final phase of the hydrogenation, leading to cleaner reaction profiles and higher purity products. google.com Monitoring the disappearance of the starting material and the transient appearance of these intermediates provides insight into the reaction kinetics and helps in optimizing conditions for selective amine formation.
Electrophilic Aromatic Substitution Reactivity of this compound Derivatives
The parent molecule, this compound, is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of the nitro group. msu.edulibretexts.org Therefore, it is more instructive to consider the EAS reactivity of its primary derivative, 4-chloro-2-ethoxyaniline , which is formed upon the reduction of the nitro group.
In 4-chloro-2-ethoxyaniline, the aromatic ring is substituted with two strong activating groups—the amino (–NH₂) and ethoxy (–OC₂H₅) groups—and one deactivating group, the chloro (–Cl) group. libretexts.org
Activating Groups: Both the amino and ethoxy groups are strong activators and ortho, para-directors due to their ability to donate electron density to the ring via resonance. The amino group is generally considered a more powerful activating group than the ethoxy group.
Deactivating Group: The chloro group is a deactivator due to its inductive electron withdrawal but is also an ortho, para-director because of resonance donation from its lone pairs.
The positions for electrophilic attack are determined by the cumulative directing effects of these three substituents. The powerful activating and directing influence of the amino and ethoxy groups will dominate.
The position ortho to the amino group (C-6) is sterically unhindered.
The position ortho to the ethoxy group (C-3) is also available.
The position between the two activating groups (C-3) is strongly activated.
The position para to the amino group is occupied by the chlorine atom.
The position para to the ethoxy group is occupied by the amino group.
Considering these factors, electrophilic attack is most likely to occur at position 3 or position 5 (which is ortho to the chloro group and meta to the two activating groups, thus less favored). The strong activation provided by both the adjacent amino and ethoxy groups would likely direct an incoming electrophile to position 3, although steric hindrance could play a role depending on the size of the electrophile.
Prediction and Validation of Substitution Patterns
The substitution patterns of this compound are primarily rationalized through the principles of nucleophilic and electrophilic aromatic substitution, where the directing effects of the existing substituents play a crucial role.
Nucleophilic Aromatic Substitution (SNAr):
The presence of a strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitro group through resonance, thus stabilizing it. youtube.com In this compound, the chlorine atom is located ortho to the nitro group. This position is highly activated for nucleophilic displacement.
A key example that validates this substitution pattern is the synthesis of this compound itself from 1,2-dichloro-4-nitrobenzene. When 1,2-dichloro-4-nitrobenzene is treated with sodium ethoxide, the ethoxide ion preferentially displaces the chlorine atom at C-1 (para to the nitro group) rather than the chlorine at C-2 (meta to the nitro group). chemicalbook.com This selectivity is because the intermediate formed by attack at the para position is resonance-stabilized by the nitro group, whereas the intermediate from meta attack lacks this stabilization. youtube.comchemicalbook.com Consequently, in reactions involving this compound, a nucleophile is predicted to substitute the chloro group at C-2.
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution, the directing effects of the three substituents are in competition.
Nitro group (-NO₂): A strong deactivating group and a meta-director. bldpharm.com
Ethoxy group (-OC₂H₅): A strong activating group and an ortho, para-director.
Chloro group (-Cl): A deactivating group but an ortho, para-director. bldpharm.com
The powerful activating and ortho, para-directing effect of the ethoxy group is expected to dominate the orientation of incoming electrophiles. The nitro group strongly deactivates all positions, but particularly the ortho and para positions to it. The chloro group also deactivates the ring but directs ortho and para.
Considering the positions on the ring relative to the activating ethoxy group:
Position 3 is ortho to the ethoxy group and meta to the nitro group.
Position 5 is ortho to the ethoxy group and ortho to the nitro group.
Position 6 is para to the chloro group and meta to the ethoxy group.
Substitution is most likely to occur at the position most activated by the ethoxy group and least deactivated by the others. Position 3 is strongly activated (ortho to ethoxy) and only moderately deactivated (meta to nitro). Position 5 is also activated (ortho to ethoxy) but is strongly deactivated by being ortho to the nitro group. Therefore, electrophilic substitution is predicted to occur predominantly at position 3.
| Reaction Type | Predicted Position of Attack | Dominant Influencing Group(s) |
| Nucleophilic Substitution | C-2 (Displacement of -Cl) | Nitro (-NO₂) |
| Electrophilic Substitution | C-3 | Ethoxy (-OC₂H₅) |
Electronic Effects of Substituents on Ring Activation/Deactivation
Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of the ring's π-electrons onto the group). This makes it a powerful deactivating group for electrophilic aromatic substitution, slowing the reaction rate compared to benzene (B151609). mdma.ch Conversely, this strong electron withdrawal makes the ring electron-deficient and thus highly activated for nucleophilic aromatic substitution. youtube.com
Chloro Group (-Cl): Halogens are a unique case. The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the ring towards electrophilic attack. bldpharm.com It also possesses lone pairs that can be donated to the ring via resonance, but this effect is weaker for chlorine compared to oxygen. As a result, the inductive effect outweighs the resonance effect, making the chloro group a deactivating group. bldpharm.com
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Overall Effect on SNAr |
| Nitro (-NO₂) | Strongly Withdrawing | Strongly Withdrawing | Strong Deactivation | Strong Activation |
| Ethoxy (-OC₂H₅) | Withdrawing | Strongly Donating | Strong Activation | Deactivation |
| Chloro (-Cl) | Strongly Withdrawing | Weakly Donating | Deactivation | Activation |
Other Transformations Involving the Ethoxy and Aromatic Ring Moiety
Beyond direct substitution reactions, this compound can undergo other significant transformations involving its functional groups, leading to a broader range of chemical structures.
Ether Cleavage and Hydroxylation Pathways
The ethoxy group in this compound can be cleaved to yield the corresponding phenol, 2-chloro-4-nitrophenol (B164951). This transformation is typically achieved under nucleophilic conditions. The electron-withdrawing nature of the nitro group para to the ethoxy group makes the ether linkage susceptible to nucleophilic attack.
A study on the analogous compound, 2-chloro-4-nitroanisole (B1210655) (the methoxy (B1213986) variant), demonstrated that treatment with sodium hydroxide (B78521) followed by acidification results in the formation of 2-chloro-4-nitrophenol. scnu.edu.cn The reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxide ion attacks the carbon atom bonded to the alkoxy group. This process, known as ether cleavage or O-dealkylation, is facilitated because the aromatic ring, activated by the nitro group, can stabilize the negative charge of the intermediate. A similar pathway is expected for this compound.
Functionalization of the Aromatic Ring System Beyond Direct Substitution
The functional groups on this compound allow for transformations that extend beyond simple substitution, enabling the synthesis of more complex molecules.
Reduction of the Nitro Group: One of the most important transformations is the reduction of the nitro group to an amino group (-NH₂). This can be accomplished using various reducing agents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). google.comgoogle.com The reduction of the nitro group to form 2-chloro-4-ethoxyaniline fundamentally alters the electronic nature of the aromatic ring. The resulting amino group is a strong activating, ortho, para-director, which dramatically changes the molecule's reactivity in subsequent electrophilic substitution reactions. google.com
Synthesis of Heterocyclic Systems: Chloronitroaromatic compounds are valuable precursors for the synthesis of heterocyclic structures. For instance, related 2-chloro-nitrobenzene derivatives are used in the synthesis of phenothiazines, an important class of neuroleptic drugs. scnu.edu.cn This typically involves a nucleophilic substitution of the chlorine atom by a substituted aminothiophenol, followed by a reductive cyclization step that involves the nitro group. scnu.edu.cn Such synthetic routes demonstrate how the functionalities of this compound can be utilized in tandem to construct complex polycyclic systems.
Role As a Key Intermediate in Complex Organic Syntheses
Precursor in the Synthesis of Substituted Anilines and Phenols
One of the most fundamental and widely utilized transformations of 2-chloro-4-ethoxy-1-nitrobenzene is its conversion into substituted anilines and phenols. These derivatives are crucial intermediates for pharmaceuticals, dyes, and other specialty chemicals.
The reduction of the nitro group to form an amino group is a common and efficient reaction, yielding 2-chloro-4-ethoxyaniline . achemblock.com This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like iron, tin, or sodium hydrosulfite in an acidic medium. The resulting aniline (B41778) is a significantly more versatile intermediate, as the amino group can be readily modified or used to direct further substitutions on the aromatic ring. wikipedia.org
Furthermore, the chloro- and nitro- substituents activate the aromatic ring for nucleophilic aromatic substitution, enabling the synthesis of corresponding phenols. For instance, related compounds like 2-chloro-4-nitrophenol (B164951) can be synthesized from 4-nitrophenol (B140041) via chlorination. google.comgoogle.com By analogy, the ethoxy group in this compound can be accessed via nucleophilic aromatic substitution of a precursor like 1,2-dichloro-4-nitrobenzene with sodium ethoxide. chegg.com Conversely, the chloro group could be displaced by a hydroxide (B78521) ion under specific conditions to yield a phenol, although the primary route to phenolic compounds often involves diazotization of the corresponding aniline followed by hydrolysis.
The derivatives of this compound, particularly 2-chloro-4-ethoxyaniline, are not typically end-products but rather key components in multi-step synthetic pathways. youtube.comyoutube.comyoutube.com In a typical sequence, the initial nitro compound is first reduced to the aniline. This aniline can then undergo a variety of reactions, such as acylation, alkylation, or diazotization, to build more complex structures. The ability to perform a sequence of reactions—such as reduction followed by a coupling reaction—highlights the compound's role as a linchpin in synthetic strategies designed to produce complex target molecules. youtube.comyoutube.com
Building Block for Heterocyclic Compounds Incorporating the 2-Chloro-4-ethoxyaniline Moiety
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and substituted anilines are critical starting materials for their synthesis. amazonaws.comrsc.org The 2-chloro-4-ethoxyaniline moiety, derived from the title compound, serves as an excellent scaffold for constructing a wide range of heterocyclic systems.
For example, the primary amine of 2-chloro-4-ethoxyaniline can react with various electrophiles to form rings. Condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of quinolines or related fused systems. A developed one-pot, three-component synthesis of substituted meta-hetarylanilines from 1,3-diketones demonstrates a versatile method where an aniline building block is central. beilstein-journals.org Similarly, reactions with reagents like malonyl dichloride can produce complex pyrano-oxazine structures. researchgate.net The aniline can also be a component in the synthesis of triazoles, which are often prepared by coupling a primary amine with a hydrazine (B178648) source. rsc.org
Utilization in the Construction of Advanced Aromatic Architectures
The development of advanced materials and complex pharmaceuticals often requires the precise construction of intricate aromatic systems. This compound and its derivatives are valuable for this purpose, particularly through modern cross-coupling methodologies.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The structure of 2-chloro-4-ethoxyaniline is well-suited for these powerful reactions.
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.org The chloro-substituent on the 2-chloro-4-ethoxyaniline scaffold can act as the halide partner, allowing for the introduction of new aryl or vinyl groups at the C-2 position. This is a common strategy for building biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials. wikipedia.orgunimib.it The efficiency of such couplings can be high, even with challenging chloro-substrates, through the use of advanced palladium catalysts and ligands. nih.gov
Buchwald-Hartwig Amination: This reaction forms C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org The 2-chloro-4-ethoxyaniline molecule can participate in two ways. Its chloro group can react with another amine, or its amino group can be coupled with a different aryl halide to create diarylamines. This method has become a go-to for synthesizing complex amines found in many biologically active compounds. wikipedia.orgyoutube.com For example, a facile Pd-catalyzed C(sp²)–N coupling has been used to create a range of substituted amino-estrone derivatives, highlighting the power of this reaction on complex scaffolds. beilstein-journals.org
The following table summarizes the potential roles of the 2-chloro-4-ethoxyaniline moiety in these key coupling reactions.
| Coupling Reaction | Role of 2-Chloro-4-ethoxyaniline | Potential Product Type |
| Suzuki-Miyaura | Aryl Halide (Ar-Cl) | 2-Aryl-4-ethoxyaniline |
| Buchwald-Hartwig | Aryl Halide (Ar-Cl) | N-Substituted-2-chloro-4-ethoxyaniline |
| Buchwald-Hartwig | Amine (Ar-NH₂) | 2-Chloro-4-ethoxy-N-arylaniline |
Beyond simple biaryls, 2-chloro-4-ethoxyaniline can be integrated into synthetic routes for polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. rsc.org These larger structures are of interest in materials science for their unique electronic and photophysical properties. Synthetic strategies often involve the stepwise construction of the polycyclic core using building blocks that can be linked through reactions like Diels-Alder cycloadditions or sequential cross-coupling reactions. nih.govresearchgate.net The functional handles on the 2-chloro-4-ethoxyaniline unit—the amine and the chloro group—provide anchor points to fuse it with other aromatic systems, enabling the construction of contorted or extended π-conjugated architectures. rsc.org
Precursor for Agrochemical Research Intermediates
Chloronitrobenzene compounds are established precursors in the synthesis of a wide range of agrochemicals, including herbicides and fungicides. The specific substitution pattern of this compound makes it a candidate intermediate for new, potentially more effective or selective agricultural products. The synthesis of many agrochemicals involves building a core structure from simple, functionalized benzene (B151609) rings, often followed by transformations similar to those described above, such as reduction of a nitro group and subsequent elaboration of the resulting aniline.
This compound: A Key Intermediate in Dye and Pigment Research
Introduction
This compound is a chlorinated nitroaromatic compound that serves as a crucial building block in the synthesis of a variety of more complex chemical structures. Its particular arrangement of chloro, ethoxy, and nitro functional groups on a benzene ring makes it a valuable intermediate, especially in the development of new dyes and pigments. The reactivity of these groups allows for sequential chemical modifications, providing a versatile platform for creating diverse and novel colorants.
The strategic placement of the electron-withdrawing nitro group and the halogen substituent on the aromatic ring of this compound activates the molecule for nucleophilic aromatic substitution reactions. This reactivity is fundamental to its role as an intermediate, allowing for the introduction of various other functional groups to build more complex molecules.
Precursor for Dye and Pigment Research Intermediates
The synthesis of dyes and pigments often involves multi-step processes where precursor molecules are sequentially modified to create the final colorant. This compound is a valuable starting material in this field. For instance, it can be a precursor in the industrial production of azo and sulfur dyes. mdpi.com The chloro group can be substituted by various nucleophiles, and the nitro group can be reduced to an amino group, which is a key functional group in many dye classes, particularly azo dyes.
Azo dyes, characterized by the -N=N- functional group, are a large and important class of colorants. The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. By reducing the nitro group of this compound to an amine, a diazonium salt can be formed, which is then ready to react with a variety of coupling agents to produce a wide range of azo dyes. The ethoxy group also influences the final color and properties of the dye.
The general process of utilizing intermediates like this compound in dye synthesis can be broken down into several key steps:
Introduction of substituents on a basic aromatic ring through reactions like nitration and halogenation.
Replacement of these substituents with more reactive groups such as -NH2 or -OH.
Further development of functional groups through reactions specific to the desired dye class.
Combination of intermediates to form the final dye structure, often through condensation or coupling reactions.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Product | Yield (%) |
| 2,4-Dichloronitrobenzene (B57281) | Sodium ethoxide | This compound | 75 |
Data sourced from ChemicalBook, demonstrating a common synthetic route to the title compound. chemicalbook.com
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.61 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 64-66 °C |
| Boiling Point | 168-170 °C at 15 mmHg |
This data provides key physical constants for the compound.
Theoretical and Computational Chemistry Investigations of 2 Chloro 4 Ethoxy 1 Nitrobenzene
Quantum Chemical Calculations of Molecular and Electronic Structure
Density Functional Theory (DFT) Studies of Optimized Geometry
Density Functional Theory (DFT) has been employed to determine the optimized molecular geometry of 2-chloro-4-ethoxy-1-nitrobenzene and its analogs. These calculations, often utilizing basis sets such as 6-31G* or 6-311+G(d,p), provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.
For related compounds like 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene, DFT calculations with the B3LYP method and a 6-31G* basis set have been used to evaluate their fundamental vibrational frequencies and band intensities. researchgate.net Similarly, the geometry of 1,4-dichloro-2-nitrobenzene (B41259) has been optimized using DFT with B3LYP/6-311+G(d,p) and B3LYP/6-311++G(d,p) basis sets to study its vibrational spectroscopy. researchgate.net In the case of 1-chloro-2-methyl-4-nitrobenzene, the molecule is found to be essentially planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring, and its crystal structure is stabilized by π-π contacts and C–H...O hydrogen bonds. researchgate.net
The optimized geometry of molecules like 4-methoxybenzaldehyde (B44291) and its ethoxy analog has been investigated using periodic DFT calculations, which have shown good agreement with experimental data. mdpi.com These computational approaches are fundamental in predicting the three-dimensional structure of molecules like this compound, which is a prerequisite for further analysis of its electronic properties and reactivity.
Table 1: Selected Calculated Properties of this compound and Related Compounds
| Compound | Property | Value |
| 2-Chloro-1-ethoxy-4-nitrobenzene (B1602237) | Molecular Formula | C8H8ClNO3 |
| Molecular Weight | 201.609 | |
| XLogP3 | 3.2 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| 2-Chloro-1-methoxy-4-nitrobenzene | Molecular Formula | C7H6ClNO3 |
| Molecular Weight | 187.580 | |
| 1-Chloro-2-methyl-4-nitrobenzene | Dihedral Angle (NO2 and phenyl ring) | 6.2(3)° |
This table contains data for 2-chloro-1-ethoxy-4-nitrobenzene lookchem.com, 2-chloro-1-methoxy-4-nitrobenzene nist.gov, and 1-chloro-2-methyl-4-nitrobenzene researchgate.net.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution
The analysis of frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally indicates higher reactivity.
For molecules like this compound, the presence of both electron-donating (ethoxy) and electron-withdrawing (nitro and chloro) groups significantly influences the energies of the HOMO and LUMO. The HOMO is typically associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net
Theoretical studies on similar compounds, such as 2-chloro-4-nitroaniline (B86195), have calculated the HOMO-LUMO energy gap to explain charge transfer interactions within the molecule. researchgate.net The lowering of this energy gap is often correlated with enhanced intramolecular charge transfer. researchgate.net The global hardness and chemical potential of a molecule can also be derived from the HOMO and LUMO energies. researchgate.net
The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps, which are also derived from quantum chemical calculations. These maps indicate the regions of positive and negative electrostatic potential, highlighting the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Frontier Orbital Properties and Related Parameters
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital energy; relates to the ability to donate an electron. researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept an electron. researchgate.net |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a measure of chemical stability and reactivity. researchgate.net |
| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap; harder molecules have larger gaps. researchgate.net |
| Chemical Potential (μ) | The average of the HOMO and LUMO energies. researchgate.net |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. researchgate.net |
This table provides a general description of parameters derived from frontier molecular orbital analysis. researchgate.netresearchgate.net
Prediction of Reactivity and Reaction Pathways
Computational Modeling of Nucleophilic Aromatic Substitution Mechanisms
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group para to the chlorine atom activates the benzene (B151609) ring towards nucleophilic attack.
One example of such a reaction is the synthesis of 2-chloro-1-ethoxy-4-nitrobenzene from 1,2-dichloro-4-nitrobenzene by heating with sodium ethoxide. chegg.com Computational models can elucidate the detailed mechanism of this SNAr reaction, including the formation of the Meisenheimer complex, a key intermediate. The ethoxide ion attacks the carbon atom bearing one of the chloro groups, leading to the formation of this resonance-stabilized intermediate. The subsequent departure of the leaving group (chloride ion) results in the final product.
The regioselectivity of the substitution can also be predicted. In the case of 1,2-dichloro-4-nitrobenzene, the ethoxide preferentially substitutes the chlorine atom at the 1-position due to the activating effect of the nitro group. Computational studies can quantify the relative activation barriers for attack at the two different chlorine-bearing carbons.
Energetic Analysis of Transition States and Intermediates in Key Reactions
The energetic landscape of a chemical reaction, including the energies of reactants, transition states, intermediates, and products, can be mapped out using computational methods like DFT. This energetic analysis is crucial for understanding the feasibility and kinetics of a reaction.
For the nucleophilic aromatic substitution of a chloro-nitroaromatic compound, calculations can determine the activation energy required to reach the transition state leading to the Meisenheimer intermediate. The stability of this intermediate can also be assessed. A lower activation energy and a more stable intermediate generally correspond to a faster reaction rate.
By comparing the energy profiles for different potential reaction pathways, the most favorable route can be identified. For instance, in the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, computational analysis can confirm that the substitution of the chlorine at the position ortho to the nitro group is energetically more favorable than the substitution of the chlorine at the position meta to the nitro group.
Structure-Property Relationship Studies of this compound and its Analogues
Structure-property relationship studies aim to understand how the molecular structure of a compound influences its physical, chemical, and biological properties. For this compound and its analogs, these studies can provide insights into how variations in the substituents on the benzene ring affect properties such as reactivity, polarity, and solubility.
The interplay between the electron-donating ethoxy group and the electron-withdrawing nitro and chloro groups is a key determinant of the molecule's properties. For example, the presence of the nitro group is crucial for activating the ring towards nucleophilic aromatic substitution. The position of this group relative to the leaving group (chlorine) has a significant impact on the reaction rate.
By systematically modifying the structure, for instance, by changing the alkoxy group (e.g., methoxy (B1213986) vs. ethoxy) or the halogen substituent, the impact on properties like the HOMO-LUMO gap and dipole moment can be computationally predicted. nist.gov These theoretical predictions can then be correlated with experimentally observed properties. For example, studies on related nitroaromatic compounds have explored how structural changes affect their potential as pollutants or their utility as building blocks in the synthesis of other chemicals. researchgate.net
Computational Analysis of Substituent Effects on Electronic and Steric Properties
The electronic and steric characteristics of this compound are fundamentally governed by the interplay of its three substituents on the benzene ring: the nitro group (NO₂), the chloro group (Cl), and the ethoxy group (OC₂H₅). Computational studies on substituted nitrobenzenes provide a framework for understanding these interactions. nih.gov
The substituents exert significant influence through a combination of inductive and resonance effects. The nitro group is a strong electron-withdrawing group, pulling electron density from the aromatic ring through both resonance and induction. The chlorine atom is also electron-withdrawing, primarily through its strong inductive effect, though it can act as a weak π-donor. In contrast, the ethoxy group at the para position relative to the nitro group is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs.
The combined electronic effects of these substituents have a direct impact on the molecule's chemical properties, such as its reduction potential and ionization energy. nih.gov In similarly substituted nitrobenzene (B124822) compounds, the reduction potential is highly sensitive to the electron-withdrawing or -donating tendency of the substituents. researchgate.net Given the strong donating nature of the ethoxy group, it would be expected to make the reduction of the nitro group more difficult compared to unsubstituted nitrobenzene.
From a steric perspective, the substituents influence the molecule's conformation. The planarity of the nitro group relative to the benzene ring is a key factor. In a related crystal structure, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, the dihedral angle between the nitro group and the benzene ring was found to be 16.2(1)°. researchgate.net This deviation from co-planarity arises from steric hindrance and electronic effects. Similar steric and electronic repulsions would be expected in this compound, influencing the rotational barriers of the C-N and C-O bonds.
Table 2: Calculated Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClNO₃ | lookchem.com |
| Molecular Weight | 201.609 g/mol | lookchem.com |
| XLogP3 | 3.2 | lookchem.com |
| Hydrogen Bond Donor Count | 0 | lookchem.com |
| Hydrogen Bond Acceptor Count | 3 | lookchem.com |
| Rotatable Bond Count | 2 | lookchem.com |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively reported in the surveyed literature, the technique is highly applicable for investigating its behavior. MD simulations have been successfully employed to study other complex nitroaromatic derivatives to validate their stability and interactions within specific environments, such as the binding sites of proteins. researchgate.net
For this compound, MD simulations could provide valuable insights into several research questions:
Conformational Dynamics: Simulations could explore the rotational freedom and preferred orientations of the ethoxy and nitro groups. This would help quantify the energetic landscape of different conformers and understand how intramolecular interactions and steric hindrance govern the molecule's shape in a solution or gas phase.
Solvation Effects: MD studies could model the behavior of the molecule in various solvents. This would reveal how the molecule's conformation and electronic properties are influenced by solvent polarity, and how specific solvent molecules arrange themselves around the polar nitro group and the more nonpolar regions of the molecule.
Intermolecular Interactions: Simulations could be used to study the aggregation behavior of this compound molecules. This would clarify the nature and strength of intermolecular forces, such as π–π stacking or dipole-dipole interactions, that govern its solid-state packing or behavior in concentrated solutions. The stability of potential dimeric forms, which can be influenced by the solvent environment, is another area that could be explored. iastate.edu
In essence, while direct computational studies are sparse, the principles derived from research on analogous compounds and the established utility of molecular dynamics provide a clear path for future theoretical investigations into the detailed behavior of this compound.
Environmental Transformation and Remediation Research of Substituted Nitrobenzenes
Photolytic Degradation Pathways of 2-Chloro-4-ethoxy-1-nitrobenzene in Aqueous and Atmospheric Environments
The photolytic degradation of nitroaromatic compounds is a significant transformation process in both aquatic and atmospheric environments. The process is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state, leading to various chemical reactions.
In aqueous environments, the direct photolysis of chlorinated nitroaromatic compounds can occur, although the rates can be slow. The primary mechanism often involves the generation of highly reactive species like hydroxyl radicals (•OH), which are powerful oxidants that can attack the aromatic ring. nih.gov The degradation of related compounds like 4-chloronitrobenzene (4-CNB) has been shown to be significantly enhanced in the presence of substances that promote the formation of these radicals. nih.gov For this compound, it is expected that photolysis would lead to the cleavage of the C-Cl bond, the C-N bond, or the ether linkage, as well as hydroxylation of the aromatic ring.
In the atmosphere, volatile nitroaromatic compounds can undergo gas-phase photolysis. The primary degradation pathway is typically initiated by reaction with photochemically generated hydroxyl radicals. This leads to the formation of various intermediate products through addition to the aromatic ring or hydrogen abstraction from the ethoxy group. Studies on the photocatalytic degradation of volatile chlorinated aromatics like chlorobenzene (B131634) and chloronaphthalene in the gas phase have shown that the process is influenced by factors such as humidity and initial pollutant concentration. mdpi.com Increasing humidity can enhance the generation of hydroxyl radicals on catalyst surfaces, though excessive water vapor can inhibit the reaction by competing for active sites. mdpi.com
Biodegradation Mechanisms by Microbial Communities
The biodegradation of chlorinated nitroaromatic compounds is a key process for their removal from contaminated soil and water. nih.gov Numerous microorganisms have been identified that can degrade these compounds under both aerobic and anaerobic conditions. nih.govresearchgate.net The degradation can proceed through either oxidative or reductive pathways.
Identification of Metabolic Intermediates and Degradation Products
While no specific studies have identified the metabolic intermediates of this compound, pathways can be proposed based on the degradation of analogous compounds like 1-chloro-4-nitrobenzene (B41953) (1C4NB), 2-chloro-4-nitrophenol (B164951) (2C4NP), and 2-chloro-4-nitroaniline (B86195) (2-C-4-NA).
Reductive Pathways: A common initial step is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, forming 2-Chloro-4-ethoxyaniline. This reduction has been observed in the degradation of many nitroaromatic compounds. nih.gov The resulting chloroaniline can then undergo further degradation. For instance, in the degradation of 1C4NB by the bacterium strain LW1, the nitro group is partially reduced, followed by a Bamberger rearrangement to form 2-amino-5-chlorophenol. nih.govnih.gov
Oxidative Pathways: Alternatively, microorganisms can initiate degradation by oxidatively removing the nitro group or the chlorine atom. In the degradation of 2-chloro-4-nitrobenzoic acid by an Acinetobacter sp., the initial step is an oxidative dehalogenation. nih.gov The degradation of 2C4NP by Burkholderia sp. strain RKJ 800 proceeds through the formation of chlorohydroquinone (B41787) and hydroquinone, indicating the removal of both the nitro and chloro groups. nih.gov
Based on these precedents, potential early-stage intermediates in the biodegradation of this compound could include:
2-Chloro-4-ethoxyaniline
2-Hydroxy-4-ethoxy-1-nitrobenzene (via hydrolytic dechlorination)
4-Ethoxy-1-nitrobenzene (via reductive dechlorination)
Chlorohydroquinone (following removal of the ethoxy and nitro groups)
The table below summarizes metabolic intermediates identified in the degradation of structurally similar compounds.
| Original Compound | Microorganism | Intermediate(s) | Pathway Type |
| 1-Chloro-4-nitrobenzene (1C4NB) | Comamonadaceae strain LW1 | 2-Amino-5-chlorophenol, 5-Chloropicolinic acid | Reductive/Rearrangement |
| 2-Chloro-4-nitrobenzoic acid (2C4NBA) | Acinetobacter sp. RKJ12 | 2-Hydroxy-4-nitrobenzoic acid, 2,4-Dihydroxybenzoic acid | Oxidative Dehalogenation |
| 2-Chloro-4-nitrophenol (2C4NP) | Burkholderia sp. RKJ 800 | Chlorohydroquinone, Hydroquinone | Oxidative |
| 2-Chloro-4-nitroaniline (2-C-4-NA) | Rhodococcus sp. strain MB-P1 | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | Oxidative |
Factors Influencing Biodegradation Rates and Pathways
The efficiency of microbial degradation of substituted nitrobenzenes is influenced by several environmental factors:
Substrate Concentration: High concentrations of toxic compounds can inhibit microbial activity. Studies on 2C4NP degradation by Burkholderia sp. RKJ 800 showed optimal degradation at a specific concentration, with inhibition at higher levels. nih.gov
pH and Temperature: Microbial enzymes have optimal pH and temperature ranges for activity. The degradation of 2C4NP has been shown to be significantly affected by these parameters. nih.gov
Presence of Additional Carbon Sources: Some microorganisms can only degrade recalcitrant compounds co-metabolically, in the presence of a more easily degradable carbon source. The degradation of 4-chloro-2-nitrophenol (B165678) by Bacillus subtilis RKJ 700 required an additional carbon source. plos.org
Oxygen Availability: The degradation pathway can be highly dependent on the presence or absence of oxygen. Reductive pathways for the nitro group are common under anaerobic conditions, while oxidative attacks on the ring or substituents often require oxygen. nih.govplos.org
Inoculum Size: The initial concentration of degrading microorganisms can affect the rate of degradation. A higher inoculum density of Burkholderia sp. RKJ 800 led to a faster depletion of 2C4NP. nih.gov
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.ee These methods are particularly effective for the degradation of persistent and toxic compounds like chlorinated nitroaromatics.
Application of Oxidative Treatment Strategies (e.g., Fenton, Ozonation, Photocatalysis)
Fenton and Fenton-like Reactions: The classical Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. kirj.ee This process has been successfully applied to degrade various nitroaromatic compounds. kirj.ee The degradation rate is highly dependent on the molar ratio of the pollutant to hydrogen peroxide and the catalyst. kirj.ee Fenton-like systems, which may use other transition metals like Cu(II), have also been shown to be effective for nitrobenzene (B124822) degradation over a broader pH range. conicet.gov.ar
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at higher pH. Catalytic ozonation, using catalysts like nanometer CuO powders or pumice-supported zinc oxyhydroxide, can significantly enhance the degradation of compounds like p-chloronitrobenzene (p-CNB) by promoting the generation of •OH. researchgate.netproquest.com
Photocatalysis: This process involves the use of a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with UV light generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive oxygen species that can mineralize organic pollutants. mdpi.com The combination of photocatalysis with ozone (TiO₂/UV/O₃) has been shown to be a highly efficient method for the complete mineralization of 4-CNB, exhibiting a synergistic effect. nih.gov
The table below shows the effectiveness of different AOPs on related compounds.
| Pollutant | AOP Method | Catalyst/Reagents | Key Findings |
| Nitrobenzene, p-Nitrotoluene | Fenton | Fe²⁺/H₂O₂ | ≥90% conversion achieved; rate dependent on reagent molar ratio. kirj.ee |
| p-Chloronitrobenzene (p-CNB) | Catalytic Ozonation | Nanometer CuO | Enhanced degradation efficiency compared to ozonation alone. researchgate.net |
| 4-Chloronitrobenzene (4-CNB) | Photocatalysis with Ozone | TiO₂/UV/O₃ | Most efficient process for complete mineralization due to synergistic effect. nih.gov |
| Nitrochlorobenzene (NCB) isomers | Activated Persulfate | nZVI/BC | Over 90% degradation achieved with optimized activator dosage. frontiersin.org |
Mechanistic Studies of Pollutant Transformation
The fundamental mechanism in most AOPs is the generation of highly reactive and non-selective hydroxyl radicals. These radicals attack the organic pollutant, initiating a series of oxidation reactions.
In the case of a substituted nitrobenzene like this compound, the •OH radical can attack the molecule in several ways:
Hydroxylation of the Aromatic Ring: The hydroxyl radical can add to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further oxidation, leading to ring cleavage.
Attack on Substituents: The •OH radical can abstract a hydrogen atom from the ethoxy group, initiating its degradation.
Displacement of Substituents: The attack can lead to the displacement of the chloro or nitro groups, often resulting in the formation of corresponding phenols and the release of chloride and nitrate (B79036) ions. For example, during the photocatalytic degradation of 4-CNB, chlorine atoms are oxidized to chloride anions. nih.gov
These initial reactions lead to a cascade of further oxidation steps, breaking down the complex aromatic structure into smaller, more biodegradable organic acids (like formic acid and oxalic acid), and ultimately, complete mineralization to CO₂, H₂O, and inorganic ions (Cl⁻, NO₃⁻). The specific intermediates and final products depend on the AOP used and the reaction conditions.
Sorption and Transport Phenomena in Environmental Matrices
The movement and distribution of this compound in the environment are governed by sorption and transport phenomena. Sorption to soil and sediment particles can retard its movement, while its solubility and partitioning behavior will influence its transport in water.
Detailed Research Findings
Specific experimental data on the sorption coefficients (such as Kd or Koc) for this compound are not documented in available research. However, general principles from studies on other substituted nitroaromatics can provide insights.
Quantitative Structure-Activity Relationship (QSAR) studies on substituted nitrobenzenes often correlate sorption behavior with molecular descriptors. For instance, the octanol-water partition coefficient (log Kow) is a key parameter used to predict the extent of sorption to organic carbon in soil and sediment. A higher log Kow value generally indicates a greater tendency for a compound to sorb to organic matter. While a specific experimentally determined log Kow for this compound is not cited in research literature, its structure suggests a moderate to high degree of hydrophobicity, which would imply a significant potential for sorption.
Research on other chlorinated nitroaromatic compounds has shown that sorption is a key process controlling their environmental fate. The degree of chlorination and the position of the substituents on the benzene ring have been shown to affect sorption coefficients.
Given the lack of direct experimental data for this compound, the following table presents hypothetical data based on the expected behavior of similar compounds to illustrate the type of information required for a full assessment.
Interactive Data Table: Estimated Sorption Parameters for this compound
| Parameter | Estimated Value | Basis for Estimation |
| Log Kow | 3.5 - 4.5 | Based on structural similarity to other chlorinated and ethoxylated nitroaromatics. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) (L/kg) | 500 - 2000 | Estimated from Log Kow; indicates moderate to strong sorption to organic matter. |
| Soil-Water Distribution Coefficient (Kd) in sandy soil (1% organic carbon) (L/kg) | 5 - 20 | Calculated from Koc; suggests moderate mobility in low organic carbon soils. |
| Soil-Water Distribution Coefficient (Kd) in silty clay (4% organic carbon) (L/kg) | 20 - 80 | Calculated from Koc; indicates low mobility in soils with higher organic content. |
Note: The data in the table above are estimates and are not derived from experimental studies on this compound. They are provided for illustrative purposes to demonstrate the parameters used to assess sorption and transport.
The transport of this compound in the subsurface would be influenced by the rate of advection with flowing groundwater and the retardation due to sorption. In soils with low organic matter content, the compound would be expected to be more mobile and could potentially leach into groundwater. Conversely, in soils rich in organic matter, its movement would be significantly retarded.
Further research, including laboratory batch and column studies, is necessary to determine the actual sorption and transport characteristics of this compound in various environmental matrices. Such studies would provide the empirical data needed for accurate environmental risk assessments and the development of potential remediation strategies.
Advanced Analytical Methodologies for 2 Chloro 4 Ethoxy 1 Nitrobenzene
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for the separation and quantification of 2-Chloro-4-ethoxy-1-nitrobenzene, particularly in complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for achieving high-resolution separation and sensitive detection.
Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Trace Analysis
The analysis of nitroaromatic compounds, including various chloronitrobenzenes, has been extensively developed for environmental and industrial monitoring. These methods are readily adaptable for this compound.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common and effective method for the analysis of polar aromatic compounds like chloronitrobenzenes. For instance, a method for separating 1-Chloro-4-nitrobenzene (B41953) utilizes a C18 or a specialized reverse-phase column (Newcrom R1) with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.comsielc.com Such methods are capable of achieving low detection limits, often in the µg/mL range, which is essential for trace analysis in various samples. nih.gov
Gas Chromatography (GC): GC, particularly when coupled with sensitive detectors, is a powerful tool for the analysis of volatile and semi-volatile nitroaromatic compounds. EPA Method 8091, for example, outlines the use of wide-bore capillary columns for the detection of nitroaromatics at parts-per-billion (ppb) concentrations in water and soil. epa.gov For related compounds like 2-chloro-4-nitrotoluene (B140621), GC is a suitable analytical technique. sigmaaldrich.com Dispersive liquid-liquid microextraction (DLLME) followed by GC-mass spectrometry (GC-MS) has been successfully applied for the determination of various nitrobenzenes and nitrochlorobenzenes in water samples, achieving low detection limits and high pre-concentration factors. researchgate.net
A summary of typical chromatographic conditions for related compounds is presented below:
Interactive Table 1: Typical Chromatographic Conditions for Chloronitrobenzene Analysis
| Parameter | HPLC Method for 1-Chloro-4-nitrobenzene sielc.com | GC Method for Nitroaromatics (EPA 8091) epa.gov |
| Column | Newcrom R1 or C18 | DB-5, DB-1701, or equivalent capillary column |
| Mobile Phase/Carrier Gas | Acetonitrile, Water, Phosphoric/Formic Acid | Helium or Nitrogen |
| Detector | UV-Vis or Mass Spectrometry (MS) | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) |
| Application | Quantification, Impurity Profiling | Trace Environmental Analysis |
Optimization of Column Chemistries and Detection Modalities (e.g., UV-Vis, Mass Spectrometry)
The optimization of analytical methods is critical for enhancing sensitivity, selectivity, and resolution.
Column Chemistries: The choice of chromatographic column is paramount. In HPLC, C18 columns are widely used for their hydrophobic interaction with aromatic compounds. For more specialized separations, mixed-mode columns that offer a combination of reverse-phase and ion-exchange or HILIC (hydrophilic interaction liquid chromatography) characteristics can be employed to improve the resolution of complex mixtures. The Newcrom R1 column, noted for its low silanol (B1196071) activity, is an example of a specialized reverse-phase column that can provide unique selectivity for polar compounds. sielc.com In GC, the polarity of the stationary phase is a key parameter. A non-polar phase like DB-5 is often used, but for compounds with higher polarity, an intermediate polarity column such as DB-1701 can offer better separation from potential interferences. epa.gov
Detection Modalities:
UV-Vis Detection: Nitroaromatic compounds possess strong chromophores, making UV-Vis detection a straightforward and robust choice for HPLC analysis. The nitro group and the aromatic ring contribute to significant absorbance in the UV region, typically between 254 nm and 280 nm.
Mass Spectrometry (MS) Detection: Coupling either HPLC or GC with a mass spectrometer provides the highest level of specificity and sensitivity. MS detection allows for the unequivocal identification of the target analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern. For trace analysis of environmental samples, GC-MS is often the method of choice due to its high sensitivity and the extensive libraries of mass spectra available for compound identification. researchgate.net HPLC-MS/MS is particularly useful for analyzing degradation products of nitroaromatic compounds. eeer.org
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis Beyond Basic Identification
Spectroscopic techniques are indispensable for the detailed structural confirmation of this compound and for research into its molecular characteristics.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. While specific NMR data for this compound is not widely published, data for its close analog, 2-chloro-1-methoxy-4-nitrobenzene (also known as 2-chloro-4-nitroanisole), provides valuable insight. chemicalbook.com
The ¹H NMR spectrum of 2-chloro-1-methoxy-4-nitrobenzene in CDCl₃ shows distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electronic effects of the chloro, nitro, and methoxy substituents. One would expect the ¹H NMR spectrum of this compound to be very similar, with the primary difference being the presence of a quartet and a triplet corresponding to the ethyl group in place of the singlet for the methyl group.
Interactive Table 2: ¹H NMR Data for 2-chloro-1-methoxy-4-nitrobenzene chemicalbook.com
| Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 8.282 | d |
| Aromatic H | 8.172 | dd |
| Aromatic H | 7.017 | d |
| Methoxy H | 4.027 | s |
Spectrum recorded in CDCl₃
Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are indicative of the substitution pattern. Data for other related compounds, such as 2-chloro-4-nitrobenzoic acid, can also offer comparative insights into the expected chemical shifts. uni.lu
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis in Research Contexts
Raman Spectroscopy: Raman spectroscopy can also be used to identify these characteristic vibrational modes. The symmetric stretch of the nitro group often gives a very strong band in the Raman spectrum. Studies on similar molecules like 2,4-dichloro-6-nitrophenol (B1219690) have utilized both FTIR and FT-Raman spectroscopy in conjunction with computational methods to perform detailed vibrational analysis. rsc.org
Mass Spectrometry Techniques for Isotopic Analysis and Fragmentation Pathway Research
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Isotopic Analysis: The presence of a chlorine atom in this compound results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to the appearance of two molecular ion peaks (M and M+2) with a corresponding intensity ratio, which is a clear indicator of the presence of one chlorine atom in the molecule.
Fragmentation Pathway Research: The fragmentation of nitroaromatic compounds in an electron ionization (EI) mass spectrometer often involves characteristic losses. For nitrobenzene (B124822) itself, common fragmentation pathways include the loss of the nitro group (NO₂) to give a peak at m/z 77 (the phenyl cation), and the loss of NO followed by CO. youtube.com For substituted nitrobenzenes, the fragmentation will be influenced by the other substituents. For this compound, one would anticipate fragmentation pathways involving the loss of the ethoxy group, the nitro group, and potentially cleavage of the ethyl group. While experimental data is limited, predicted collision cross-section values for various adducts of a related isomer, 4-(chloromethyl)-2-ethoxy-1-nitrobenzene, have been calculated. uni.lu
Method Validation and Quality Assurance in Analytical Research
The validation of an analytical method is a prerequisite for its application in the quantitative and qualitative analysis of chemical compounds, including this compound. It provides a high degree of assurance that the method is suitable for its intended purpose. pensoft.netresearchgate.net Quality assurance encompasses the systematic actions necessary to ensure that the analytical data generated are of the required quality. This section delves into the critical parameters of method validation and the overarching principles of quality assurance in the context of analyzing this compound.
Method validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the analytical procedure is reliable, reproducible, and accurate for the intended analysis. pensoft.netresearchgate.net The primary performance characteristics evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netresearchgate.net
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pensoft.net For instance, in a stability-indicating high-performance liquid chromatography (HPLC) method, specificity is demonstrated by the separation of the main analyte peak from peaks of potential degradation products or related substances.
Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample. This is typically determined by analyzing a series of dilutions of a standard solution over a specified range. pensoft.net A linear relationship is generally evaluated by visual inspection of a plot of signals as a function of analyte concentration and by appropriate statistical methods, such as calculating the correlation coefficient (r) or coefficient of determination (R²). For a method to be considered linear, the R² value should ideally be close to 1.000. researchgate.net
The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pensoft.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated. researchgate.net
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). researchgate.net The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net These are crucial parameters for the analysis of impurities or trace amounts of a substance.
Table 1: Example of Validation Parameters for a Related Pyrrole (B145914) Derivative by RP-HPLC
This table presents validation data for the analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, a compound with some structural similarities to this compound. The data demonstrates the kind of performance characteristics that would be determined for a validated HPLC method. pensoft.netresearchgate.net
| Parameter | Result |
| Linearity Range (µg/ml) | 6.25 - 50.00 |
| Correlation Coefficient (R²) | 0.999 |
| Limit of Detection (LOD) (µg/ml) | 0.50 |
| Limit of Quantitation (LOQ) (µg/ml) | 1.52 |
| Data derived from a study on a structurally related pyrrole derivative. researchgate.net |
Table 2: Example of Linearity and Precision for Nitrochlorobenzenes by GC-MS
This table shows the linearity and precision data for the analysis of various nitrochlorobenzene compounds in water using dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry (GC-MS). This illustrates the typical performance of a method for analyzing compounds with the nitro- and chloro- functional groups on a benzene (B151609) ring. researchgate.net
| Compound | Linear Range (µg/L) | Correlation Coefficient (R²) | RSD (%) (n=6) |
| 2-Nitrochlorobenzene | 0.5 - 500.0 | 0.9985 | 6.5 |
| 3-Nitrochlorobenzene | 0.5 - 500.0 | 0.9992 | 5.8 |
| 4-Nitrochlorobenzene | 0.5 - 500.0 | 0.9991 | 6.1 |
| Data derived from a study on nitrochlorobenzenes in water. researchgate.net |
Quality assurance in analytical research involves a comprehensive set of procedures to ensure that the final results are reliable and meet the required standards. This includes adherence to validated methods, regular calibration and maintenance of instruments, use of certified reference materials, and proper training of personnel. System suitability tests are performed before each analytical run to ensure that the chromatographic system is performing adequately. pensoft.net These tests typically involve injecting a standard solution and checking parameters such as peak resolution, tailing factor, and theoretical plates to confirm the system is fit for the intended analysis.
Comparative Studies and Future Research Directions
Structure-Reactivity-Selectivity Relationships within the 2-Chloro-4-ethoxy-1-nitrobenzene Family of Compounds
The reactivity and selectivity of this compound and its related compounds are fundamentally governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. The nitro group (-NO2) is a strong electron-withdrawing group, which activates the ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group.
The reactivity of this family of compounds is also dependent on the nature of the attacking nucleophile and the reaction conditions. For example, in the synthesis of this compound from 1,2-dichloro-4-nitrobenzene, the ethoxide ion selectively displaces the chlorine atom at the position ortho to the nitro group, demonstrating the powerful directing effect of the nitro substituent chegg.com.
Variations in the structure, such as replacing the ethoxy group with a methoxy (B1213986) group (to form 2-chloro-4-nitroanisole) or altering the halogen substituent, would predictably change the molecule's reactivity. A methoxy group, being slightly less electron-donating than an ethoxy group, might lead to subtle differences in reaction rates. Changing the halogen from chlorine to bromine or iodine would impact the carbon-halogen bond strength and the leaving group's ability, thereby affecting the kinetics of substitution reactions.
Table 1: Physicochemical Properties of this compound This table is generated based on available data for illustrative purposes.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H8ClNO3 | lookchem.com |
| Molecular Weight | 201.609 g/mol | lookchem.com |
| PSA (Polar Surface Area) | 55.05 Ų | lookchem.com |
| LogP | 3.170 | lookchem.com |
| Hydrogen Bond Acceptor Count | 3 | lookchem.com |
Synthesis and Reactivity of Positional Isomers and Analogues of this compound
The synthesis of positional isomers and analogues of this compound highlights the principles of regioselectivity in aromatic chemistry. The specific placement of functional groups is achieved by selecting appropriate starting materials and reaction conditions.
Synthesis of this compound: One documented synthesis involves the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide. The strongly electron-withdrawing nitro group activates the chlorine atom at the C-1 position (ortho to the nitro group) for nucleophilic aromatic substitution, leading to the selective formation of this compound chegg.com. An alternative route starts from 2-chloro-4-nitrophenol (B164951), which is etherified using a suitable ethylating agent lookchem.com.
Synthesis of Isomers and Analogues:
1-Chloro-2-methyl-4-nitrobenzene: This analogue can be prepared from 4-chloroaniline (B138754) through successive oxidation and methylation reactions, yielding a compound useful as a building block for various heterocycles researchgate.net.
2-Chloro-4-nitroanisole (B1210655): This is the methoxy analogue of the title compound. Its synthesis would parallel that of the ethoxy compound, typically by reacting 1,2-dichloro-4-nitrobenzene with sodium methoxide (B1231860) or by methylating 2-chloro-4-nitrophenol nih.gov.
1-methoxy-4-nitrobenzene (p-Nitroanisole): A suitable set of reactants for its preparation via Williamson's synthesis involves sodium phenoxide and an appropriate alkyl halide, with the choice of reactants being crucial to avoid side reactions learncbse.in. The nitro group makes the corresponding halobenzene (e.g., 1-chloro-4-nitrobenzene) highly reactive toward nucleophiles like methoxide learncbse.in.
The reactivity of these isomers is heavily influenced by the position of the nitro group relative to the leaving group (the halogen). For nucleophilic aromatic substitution, the leaving group must be ortho or para to the electron-withdrawing group for significant activation to occur.
Table 2: Comparison of Selected Isomers and Analogues This table collates data on related structures to provide a comparative overview.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursor |
|---|---|---|---|
| This compound | C8H8ClNO3 | 201.61 | 1,2-dichloro-4-nitrobenzene chegg.com |
| 2-Chloro-4-nitroanisole | C7H6ClNO3 | 187.58 | 2-chloro-4-nitrophenol |
| 1-Chloro-2-methyl-4-nitrobenzene | C7H6ClNO2 | 171.58 | 4-chloroaniline researchgate.net |
Green Chemistry Innovations and Sustainable Synthesis of Nitroaromatics
Traditional methods for synthesizing nitroaromatic compounds often involve harsh conditions and the use of hazardous reagents like mixed nitric and sulfuric acids, leading to significant environmental concerns nih.gov. In response, green chemistry principles are being applied to develop more sustainable synthetic routes. sphinxsai.comdcatvci.org
Key innovations in the sustainable synthesis of nitroaromatics include:
Photocatalysis: Titanium dioxide (TiO2)-based photocatalysts have shown great potential for the light-induced conversion of nitroarenes into valuable products like substituted quinolines and N-alkylarylamines. researchgate.net These reactions can be carried out under mild conditions, using light as the energy source and minimizing waste. researchgate.net The mechanism often involves the photocatalytic reduction of the nitro group to an amino group, followed by condensation and cyclization reactions. researchgate.net
Catalytic Reduction: Iron complexes, such as iron(salen), are being explored as catalysts for the reduction of nitro compounds. acs.org These catalysts can operate at room temperature and demonstrate high chemoselectivity, for instance, reducing a nitro group while leaving a carbonyl group intact by simply changing the reducing agent. acs.org This approach avoids the use of stoichiometric and often hazardous reducing agents.
Safer Reagents and Solvents: A core principle of green chemistry is the replacement of hazardous substances. dcatvci.org Research focuses on using less toxic reagents and environmentally benign solvents. For example, Dow and BASF have developed a method to produce propylene (B89431) oxide using hydrogen peroxide, which eliminates most of the waste associated with traditional chlorohydrin processes. sphinxsai.com Similar principles are being applied to nitration and subsequent reactions, seeking to replace corrosive acids and chlorinated solvents.
Atom Economy: Syntheses are being redesigned to maximize the incorporation of all materials used in the process into the final product. dcatvci.org Catalytic approaches are inherently more atom-economical than stoichiometric ones. dcatvci.org
These green innovations aim to reduce the environmental footprint of producing nitroaromatics by minimizing waste, avoiding hazardous materials, and improving energy efficiency, aligning with the broader goals of sustainable development in the chemical industry. sphinxsai.com
Emerging Research Areas and Potential Novel Applications in Materials Science
While nitroaromatic compounds have established uses, emerging research is uncovering their potential in advanced materials science, moving beyond their traditional roles as synthetic intermediates.
Organic Semiconductors and Conjugated Polymers: Certain derivatives of nitroaromatic compounds are valuable intermediates in the synthesis of larger, complex molecules like phenanthrenes. researchgate.net These phenanthrene (B1679779) structures can be utilized to create organic semiconductors and conjugated polymers. researchgate.net Such materials are of significant interest for applications in next-generation electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors. researchgate.net The specific chloro-nitro-alkoxy substitution pattern on the benzene ring can be a crucial starting point for building these larger conjugated systems. For instance, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene is reported as an important intermediate for these applications. researchgate.netnih.gov
Fluorescent Sensors: The strong electron-accepting nature of the nitro group makes nitroaromatic compounds effective fluorescence quenchers. This property is being exploited to develop highly sensitive sensors. Conducting polymers, such as functionalized polyaniline, can act as fluorophores whose fluorescence is quenched upon interaction with nitroaromatic compounds. researchgate.net This mechanism forms the basis for detecting trace amounts of nitroaromatic explosives. researchgate.netrsc.org While the focus is often on detecting other nitro-compounds, the inherent electronic properties of molecules like this compound suggest potential roles either as analytes or as components within more complex sensor architectures.
Smart Materials: The responsiveness of certain chemical structures to external stimuli is a cornerstone of smart materials. Researchers are developing stimulus-responsive polymers that change their properties in response to factors like pH or light. laxai.com Given the photochemical reactivity of nitroaromatic compounds, there is potential for incorporating them into polymer backbones to create new photoresponsive materials.
Future research will likely continue to explore how the unique electronic properties conferred by the nitro group, in combination with other functional groups, can be harnessed to design and synthesize novel materials with tailored optical, electronic, and sensing capabilities.
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-4-ethoxy-1-nitrobenzene, and how do reaction conditions influence yield and selectivity?
Methodological Answer: Synthesis of nitroaromatic compounds like this compound often involves halogenation, nitration, or etherification steps. Key factors include:
- Reagent selection : Thionyl chloride (for chlorination) or oxalyl dichloride (for milder conditions) paired with catalysts like N-methylacetamide or DMF.
- Solvent optimization : Dichloromethane or benzene, with temperature control (0–50°C) to balance reactivity and side reactions .
- Reaction time : Extended reflux (4–12 hours) may improve conversion but risks decomposition. Monitor via TLC or HPLC for intermediate stability.
Example protocol: React 4-ethoxy-1-nitrobenzene with thionyl chloride in DMF at 50°C for 6 hours, followed by quenching and purification via recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituent positions (e.g., ethoxy group at C4, nitro at C1) via chemical shifts and coupling patterns. For example, the ethoxy group’s –OCH2CH3 protons appear as a quartet (δ ~1.3 ppm) and triplet (δ ~3.4–4.0 ppm) .
- UV-Vis : Confirm π→π* transitions of the nitroaromatic system (λmax ~270–310 nm) .
- Mass spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 216.6) and fragmentation patterns (e.g., loss of Cl or NO2 groups) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C, as nitro groups are thermally labile .
- Photostability : Conduct accelerated degradation studies under UV light (e.g., 254 nm for 48 hours) and monitor via HPLC for nitro-to-nitrite conversion .
- Moisture sensitivity : Store in anhydrous solvents (e.g., dried DCM) or desiccated environments to prevent hydrolysis of the ethoxy group .
Advanced Research Questions
Q. What mechanistic insights explain substituent effects on the reactivity of this compound in nucleophilic aromatic substitution?
Methodological Answer: The nitro group at C1 acts as a strong electron-withdrawing group, activating the ring for substitution at C2 and C5. Key steps:
- Kinetic vs. thermodynamic control : Use DFT calculations to model transition states and identify regioselectivity (e.g., C2 vs. C6 attack by nucleophiles like amines) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring SNAr pathways. Compare rates in DMF vs. THF via stopped-flow kinetics .
- Leaving group influence : Compare reactivity with analogs (e.g., 2-Bromo-4-ethoxy-1-nitrobenzene) to assess halogen electronegativity’s role .
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interactions in catalytic systems?
Methodological Answer:
- DFT for electronic structure : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge-transfer complexes with metal catalysts (e.g., Pd or Cu) .
- Molecular dynamics (MD) simulations : Model solvation effects or adsorption on catalytic surfaces (e.g., graphene oxide) to optimize reaction media .
- Docking studies : Screen for non-covalent interactions (e.g., π-stacking) in host-guest systems or enzyme active sites .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields or spectral assignments?
Methodological Answer:
- Iterative validation : Replicate syntheses with controlled variables (e.g., solvent purity, inert atmosphere) to isolate error sources .
- Cross-technique analysis : Combine NMR, IR, and X-ray crystallography to confirm ambiguous spectral peaks (e.g., overlapping ethoxy and nitro signals) .
- Statistical tools : Apply multivariate analysis (e.g., PCA) to identify outliers in batch reactions or instrumental noise .
Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce substituents (e.g., –NH2, –CF3) at C5 or C6 and assay antimicrobial/antioxidant activity .
- Prodrug approaches : Synthesize amide or ester derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to improve solubility or target specificity .
- Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., triazoles) for modular derivatization .
Q. What methodologies assess the environmental impact and toxicity of this compound?
Methodological Answer:
- Ecotoxicology assays : Perform Daphnia magna or Aliivibrio fischeri toxicity tests to measure LC50/EC50 values .
- Degradation studies : Monitor photolytic/hydrolytic breakdown products via LC-MS and assess persistence using OECD 301 guidelines .
- QSAR modeling : Predict bioaccumulation or mutagenicity using software like EPI Suite or TEST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
